molecular formula C8H12O3 B14232565 (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 418756-97-5

(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B14232565
CAS No.: 418756-97-5
M. Wt: 156.18 g/mol
InChI Key: NSNRGOHLAHURBS-XVMARJQXSA-N
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Description

(1S,2R,5S)-8-oxabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of glycal-derived propargylic esters. A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement has been developed to access disubstituted 8-oxabicyclo[3.2.1]octane with high efficiency and complete diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

418756-97-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1

InChI Key

NSNRGOHLAHURBS-XVMARJQXSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2CC[C@H]1O2)C(=O)O

Canonical SMILES

C1CC(C2CCC1O2)C(=O)O

Origin of Product

United States

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